6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(piperidin-1-ylsulfonyl)benzoate
説明
BenchChem offers high-quality 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(piperidin-1-ylsulfonyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(piperidin-1-ylsulfonyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-piperidin-1-ylsulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O7S3/c1-14(27)23-21-24-25-22(35-21)34-13-16-11-18(28)19(12-32-16)33-20(29)15-5-7-17(8-6-15)36(30,31)26-9-3-2-4-10-26/h5-8,11-12H,2-4,9-10,13H2,1H3,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYORKQQFBLGAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O7S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q. What are the recommended synthetic routes for preparing 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(piperidin-1-ylsulfonyl)benzoate, and how can reaction efficiency be optimized?
Methodological Answer: The synthesis of thiadiazole-containing compounds typically involves multi-step reactions. For example, coupling reactions between 5-acetamido-1,3,4-thiadiazole-2-thiol derivatives and activated pyran intermediates (e.g., 4-oxo-4H-pyran-3-yl esters) can be performed under basic conditions (e.g., NaOH in methanol) with stirring for 4–6 hours . Optimization includes monitoring reaction progress via TLC, adjusting solvent polarity (methanol or ethanol for recrystallization), and controlling temperature to minimize side reactions. Post-synthesis purification via recrystallization or column chromatography is critical for isolating high-purity products .
Q. How should researchers validate the structural integrity and purity of this compound?
Methodological Answer: Characterization requires a combination of spectral and analytical techniques:
- IR Spectroscopy : Confirm functional groups (e.g., acetamido C=O at ~1650 cm⁻¹, sulfonyl S=O at ~1350–1150 cm⁻¹) .
- NMR (¹H/¹³C) : Assign protons and carbons in the thiadiazole, pyran, and benzoate moieties. For example, the methylene (-SCH₂-) group typically appears at δ ~4.0–4.5 ppm in ¹H NMR .
- Mass Spectrometry (EI/ESI) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- Elemental Analysis : Compare calculated vs. experimental C/H/N/S percentages to confirm purity (>98%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data arising from tautomerism or dynamic molecular behavior in this compound?
Methodological Answer: Thiadiazole and pyran derivatives may exhibit tautomerism or conformational flexibility, leading to split NMR signals or unexpected IR bands. To address this:
- Perform variable-temperature (VT) NMR experiments to identify dynamic processes (e.g., slow exchange between tautomers at low temperatures) .
- Use 2D NMR (COSY, HSQC) to correlate ambiguous signals and assign overlapping peaks.
- Compare experimental data with computational simulations (DFT-based IR/NMR predictions) to validate assignments .
Q. What strategies are effective for evaluating the biological activity of this compound, particularly its antimicrobial or anticancer potential?
Methodological Answer:
- In vitro assays : Use standardized protocols (e.g., MIC assays for antimicrobial activity against Gram+/− bacteria; MTT assays for cytotoxicity in cancer cell lines) .
- Structure-Activity Relationship (SAR) : Synthesize analogs with modifications to the thiadiazole, pyran, or sulfonyl groups to identify critical pharmacophores .
- Molecular Docking : Model interactions with target proteins (e.g., bacterial DHFR or human topoisomerase II) using software like AutoDock Vina. Prioritize compounds with high binding scores for further testing .
Q. How should experimental designs account for environmental stability or degradation pathways of this compound in pharmacological studies?
Methodological Answer:
- Stability Studies : Expose the compound to simulated physiological conditions (pH 2–8, 37°C) and monitor degradation via HPLC over 24–72 hours .
- Metabolic Profiling : Use liver microsomes or cytochrome P450 enzymes to identify primary metabolites.
- Environmental Impact Assessment : Follow protocols from projects like INCHEMBIOL to evaluate abiotic/biotic degradation, bioaccumulation, and ecotoxicity .
Data Contradiction Analysis
Q. How can discrepancies between computational predictions and experimental bioactivity data be reconciled?
Methodological Answer:
- Re-evaluate docking parameters : Adjust binding site flexibility, solvation models, or scoring functions to improve correlation with in vitro results .
- Check compound purity : Impurities (e.g., unreacted intermediates) may skew bioassay data. Re-characterize the compound via HPLC-MS .
- Assay variability : Repeat assays under controlled conditions (e.g., fixed cell passage number, consistent bacterial inoculum size) to confirm reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
